4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
CAS No.:
Cat. No.: VC18799238
Molecular Formula: C14H11FO
Molecular Weight: 214.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FO |
|---|---|
| Molecular Weight | 214.23 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-3-methylbenzaldehyde |
| Standard InChI | InChI=1S/C14H11FO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3 |
| Standard InChI Key | NSJKWZBSDKJZDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(4-fluorophenyl)-3-methylbenzaldehyde, reflects its biphenyl core substituted with a fluorine atom at the 4'-position, a methyl group at the 2-position, and an aldehyde group at the 4-position. The SMILES notation provides a simplified representation of its connectivity, while the InChIKey serves as a unique identifier for its stereochemical and structural features.
Physicochemical Properties
Key physicochemical parameters include:
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Molecular weight: 214.23 g/mol
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Melting point: Data specific to this compound remain unreported, but analogous biphenyl aldehydes exhibit melting points in the range of 164–165°C .
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Boiling point: Predicted to exceed 300°C based on structural similarities to fluorinated benzaldehyde derivatives .
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Density: Estimated at 1.173–1.21 g/cm³, consistent with aromatic aldehydes .
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the biphenyl system and enhancing the aldehyde’s reactivity toward nucleophilic addition reactions.
Synthesis and Manufacturing
Optimization Challenges
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Steric Hindrance: The methyl group at the 2-position may impede coupling efficiency, necessitating elevated temperatures or bulky ligands to enhance reaction rates.
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Aldehyde Protection: The aldehyde group often requires protection (e.g., as an acetal) during synthesis to prevent side reactions.
Applications in Industrial and Academic Research
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of kinase inhibitors and anti-inflammatory agents. Its aldehyde group facilitates Schiff base formation with amines, a key step in constructing heterocyclic drug candidates.
Materials Science
In liquid crystal displays (LCDs), fluorinated biphenyls like 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde improve thermal stability and optical anisotropy. The methyl group further modulates mesophase behavior by altering molecular packing.
Agrochemical Development
Derivatives of this compound exhibit herbicidal and fungicidal activities, attributed to the fluorine atom’s ability to disrupt enzymatic processes in pests.
Analytical Characterization
Spectroscopic Methods
Comparative Analysis of Biphenyl Aldehydes
Future Research Directions
Drug Metabolism Studies
Investigations into cytochrome P450 interactions could elucidate its potential as a metabolic inhibitor or prodrug candidate.
Advanced Materials
Functionalization of the aldehyde group with photoactive moieties (e.g., azobenzenes) may yield light-responsive liquid crystals.
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